1-Iodo-2-methylpropane
Overview
Description
1-Iodo-2-methylpropane, also known as 2-methylpropyl iodide, is an organic compound used in various scientific applications. It is an alkyl halide with a molecular formula of C4H9I. It is a colorless liquid with a pungent odor and is highly flammable. It is commonly used in organic synthesis and has been the subject of numerous scientific studies.
Scientific Research Applications
Radiosynthesis Applications
1-Iodo-2-methylpropane has been utilized in radiosynthesis, particularly in the development of positron emission tomography (PET) tracers. A study by Rotteveel et al. (2017) focused on synthesizing 1-iodo-2-[11 C]methylpropane and its application in further radiosynthesis reactions, demonstrating its potential in the field of molecular imaging and diagnostics (Rotteveel et al., 2017).
Vapor Pressure Studies
The vapor pressure of organic iodides, including this compound, has been measured to understand their physical properties better. This research, conducted by Fulem et al. (2010), provides essential data for various scientific and industrial applications where the behavior of these compounds under different temperature conditions is critical (Fulem et al., 2010).
Spectral Analysis
Studies on the far-ultra-violet spectra of compounds including this compound have been conducted to understand their electronic structures and bonding characteristics. Boschi and Salahub (1972) explored these aspects, providing insights into the chemical behavior and reactivity of these compounds (Boschi & Salahub, 1972).
Microwave and Infrared Absorption Studies
The microwave and far infra-red spectra of this compound have been analyzed to understand the molecular motion and absorption properties of such compounds. Research by Larkin and Evans (1974) contributes to the broader understanding of how these compounds interact with electromagnetic radiation, which is crucial for various technological applications (Larkin & Evans, 1974).
Vibrational Analysis
The vibrational properties of this compound have been studied to understand its molecular dynamics and structure. This type of analysis, as conducted by Crowder and Jalilian (1978), is vital for predicting and manipulating the chemical and physical behavior of such compounds (Crowder & Jalilian, 1978).
Laser-Induced Ionization Studies
The interaction of this compound with strong laser fields has been investigated to understand its ionization mechanisms. This research, as performed by Siozos et al. (2005), provides insights into the behavior of such compounds under high-intensity electromagnetic fields, which has implications for spectroscopy and other fields (Siozos et al., 2005).
Mechanism of Action
Target of Action
1-Iodo-2-methylpropane, also known as isobutyl iodide
Mode of Action
The mode of action of this compound involves its interaction with nucleophilic sites in organic molecules. The iodine atom in this compound is a good leaving group due to its size and polarizability. When this compound encounters a nucleophile, the nucleophile can attack the carbon attached to the iodine, leading to the formation of a new bond and the departure of the iodide ion .
Biochemical Pathways
This compound is primarily used in organic synthesis, particularly in the study of alkylation reactions where it acts as an alkylating agent to introduce the isopropyl group into various molecular frameworks . This compound is valuable in the synthesis of more complex organic structures, potentially enhancing the development of new molecules with specific properties .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through nucleophilic substitution reactions. This can lead to the creation of a wide variety of complex organic structures, depending on the specific nucleophiles involved in the reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a nucleophile is necessary for the compound to undergo a reaction. Additionally, the reaction rate can be influenced by the temperature and the solvent used . Safety data sheets indicate that this compound should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
Properties
IUPAC Name |
1-iodo-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUGGGLMQBJCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
Record name | IODOMETHYLPROPANE | |
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URL | https://cameochemicals.noaa.gov/chemical/3649 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060154 | |
Record name | Propane, 1-iodo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060154 | |
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Molecular Weight |
184.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodomethylpropane appears as a colorless liquid mixture of isomers that discolors in air. Denser than water. Vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals. | |
Record name | IODOMETHYLPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3649 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
513-38-2 | |
Record name | IODOMETHYLPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3649 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-38-2 | |
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Record name | Isobutyl iodide | |
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Record name | Isobutyl iodide | |
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Record name | Propane, 1-iodo-2-methyl- | |
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Record name | Propane, 1-iodo-2-methyl- | |
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Record name | 1-iodo-2-methylpropane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.419 | |
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Record name | ISOBUTYL IODIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of 1-Iodo-2-methylpropane?
A1: this compound, also known as isobutyl iodide, is an alkyl halide. Its molecular formula is C4H9I, and its molecular weight is 184.01 g/mol. Spectroscopic studies, including far-infrared and microwave spectroscopy, have been conducted to elucidate its structure and conformational properties. [, , , , ] Notably, research on its far-infrared spectra, vibrational assignment, and conformational stability is available. [, ]
Q2: What is known about the vapor pressure of this compound?
A2: The vapor pressure of this compound has been experimentally determined using the static method in the temperature range of 254 to 308 K. [] This research provides updated data compared to the limited information previously available from 1895.
Q3: Has the far-ultraviolet spectrum of this compound been studied?
A3: Yes, the far-ultraviolet spectrum of this compound has been studied in the range of 30,000 to 90,000 cm-1. [] This research provides insights into its electronic transitions and compares its spectral features with related iodoalkanes.
Q4: Are there any known biological or pharmaceutical applications of this compound?
A4: Based on the provided research articles, this compound is primarily investigated for its physicochemical properties and used as a synthetic intermediate in organic chemistry. There is no information available regarding its biological activity, pharmaceutical applications, or toxicological profile.
Q5: Can you elaborate on the environmental impact of this compound?
A5: While the provided abstracts do not directly address the environmental impact of this compound, it's worth noting that its release, alongside other volatile halogenated organic compounds, has been observed from marine macroalgae. [] This finding highlights its presence in the environment and emphasizes the need for further research to assess its potential ecological effects.
Q6: What synthetic applications utilize this compound?
A6: this compound acts as a building block in organic synthesis. For instance, it serves as an alkylating agent in the stereoselective synthesis of (E)-Tagetone, a significant fragrance and flavor compound. []
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